molecular formula C4H6F2O3S B13536632 1,1-Difluoro-3-methanesulfonylpropan-2-one

1,1-Difluoro-3-methanesulfonylpropan-2-one

Cat. No.: B13536632
M. Wt: 172.15 g/mol
InChI Key: LWOMYCJLVLYTRM-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-methanesulfonylpropan-2-one is an organic compound that features both fluorine and sulfonyl functional groups

Preparation Methods

The synthesis of 1,1-Difluoro-3-methanesulfonylpropan-2-one typically involves the introduction of fluorine atoms and a sulfonyl group to a propanone backbone. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1,1-Difluoro-3-methanesulfonylpropan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles, leading to the formation of new carbon-fluorine or carbon-sulfur bonds.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1,1-Difluoro-3-methanesulfonylpropan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-methanesulfonylpropan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms and sulfonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

1,1-Difluoro-3-methanesulfonylpropan-2-one can be compared with other similar compounds, such as:

    1,1,1-Trifluoro-3-phenyl-2-propanone: This compound also contains fluorine atoms and a ketone group but differs in its phenyl substituent.

    1,3-Difluoro-2-propanol: This compound features fluorine atoms and a hydroxyl group, making it structurally similar but functionally different.

    Difluoromethyl Phenyl Sulfone: This compound contains a difluoromethyl group and a sulfone group, similar to this compound, but with different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C4H6F2O3S

Molecular Weight

172.15 g/mol

IUPAC Name

1,1-difluoro-3-methylsulfonylpropan-2-one

InChI

InChI=1S/C4H6F2O3S/c1-10(8,9)2-3(7)4(5)6/h4H,2H2,1H3

InChI Key

LWOMYCJLVLYTRM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC(=O)C(F)F

Origin of Product

United States

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